Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci)
Description
Acetamide,N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8ci) is a heterocyclic acetamide derivative featuring a pyrazolinone core (5-oxo-3-pyrazolin-3-yl) linked to the acetamide group via a methylene bridge. Pyrazolinones are five-membered nitrogen-containing rings with a ketone group, known for their diverse pharmacological activities, including anti-inflammatory and antimicrobial properties.
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
N-[(5-oxo-1,2-dihydropyrazol-3-yl)methyl]acetamide |
InChI |
InChI=1S/C6H9N3O2/c1-4(10)7-3-5-2-6(11)9-8-5/h2H,3H2,1H3,(H,7,10)(H2,8,9,11) |
InChI Key |
VIEVHHUEDLVGAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC(=O)NN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8CI) typically involves the reaction of acetoacetic ester with hydrazine hydrate to form the pyrazoline ring. This intermediate is then reacted with acetamide under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can convert the pyrazoline ring to pyrazolidine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products
The major products formed from these reactions include pyrazolone derivatives, pyrazolidine, and various substituted pyrazolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Acetamide, N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8CI) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Acetamide, N-[(5-oxo-3-pyrazolin-3-yl)methyl]-(8CI) involves its interaction with specific molecular targets and pathways. The pyrazoline ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Comparison
Table 1: Structural Features of Selected Acetamide Derivatives
Key Observations :
- The target compound’s pyrazolinone core distinguishes it from pyridazinones, quinazolinones, and pyranones in other derivatives.
- Substituents on the acetamide nitrogen vary widely, influencing electronic properties and target specificity. For example, the pyrazolinylmethyl group in the target compound may enhance hydrogen-bonding interactions compared to aromatic or alkyl substituents in analogs .
Pharmacological Activities
Key Observations :
- Pyridazinone acetamides act as FPR2 agonists, suggesting the target compound’s pyrazolinone core might interact with similar G-protein-coupled receptors .
- Quinazolinone acetamides exhibit potent anti-inflammatory activity, hinting that the target compound’s ketone and amide groups could confer similar properties .
- Antimicrobial acetamides (e.g., compounds 47–50 in ) highlight the role of sulfonyl and piperazinyl groups in targeting microbes, which the target compound lacks, possibly limiting its antimicrobial scope .
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